Home > Products > Screening Compounds P100612 > 1-Benzyl-3-methyl-piperazine monofumarate
1-Benzyl-3-methyl-piperazine monofumarate - 290313-44-9

1-Benzyl-3-methyl-piperazine monofumarate

Catalog Number: EVT-446438
CAS Number: 290313-44-9
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione

Compound Description: This compound is a cyclic dipeptide synthesized through a stepwise construction of the piperazine-2,5-dione ring. [] The synthetic process utilizes substituted 2-allylanilines, methyl 2-bromo-2-phenylacetate, haloacetyl chlorides, and benzylamine. [] The crystal structure of this compound reveals a boat conformation of the piperazine-2,5-dione ring. []

Relevance: This compound shares the core 1-benzylpiperazine structure with 1-Benzyl-3-methyl-piperazine monofumarate. The key structural differences include the presence of a 2,5-dione functionality on the piperazine ring, an additional phenyl substituent at the 3-position, and an allyl-3,5-dimethylphenyl group at the 4-position in this related compound. []

1-[3-(3'-Methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)propyl]-4-phenylpiperazine-1,4-diium dichloride monohydrate

Compound Description: This compound is a piperazine derivative of 3-methyl-5-spirofluorenehydantoin investigated for its efflux modulating, cytotoxic, and antiproliferative effects. [] This compound exists as a doubly protonated cation in its crystal structure, with the protons located on the nitrogen atoms of the piperazine ring. []

Relevance: This compound and 1-Benzyl-3-methyl-piperazine monofumarate share a common structural motif of a substituted piperazine ring. This related compound features a phenyl substituent on one nitrogen and a complex propyl chain linked to the other nitrogen of the piperazine ring, ending with a spirofluorenehydantoin moiety. []

3'-Methyl-1'-{3-[4-(4-nitrophenyl)piperazin-1-yl]propyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione

Compound Description: This compound represents another piperazine derivative of 3-methyl-5-spirofluorenehydantoin studied for its potential as a P-gp inhibitor. [] Unlike other related compounds, this structure is anhydrous. []

Relevance: This compound displays structural similarities to 1-Benzyl-3-methyl-piperazine monofumarate through the shared piperazine ring. The distinct features of this molecule are the 4-nitrophenyl group on one piperazine nitrogen and a propyl chain on the other, connected to a spirofluorenehydantoin unit. []

3'-Methyl-1'-{5-[4-(4-nitrophenyl)piperazin-1-yl]pentyl}spiro[fluorene-9,5'-imidazolidine]-2',4'-dione

Compound Description: This compound, also a piperazine derivative of 3-methyl-5-spirofluorenehydantoin, is examined for its P-gp inhibitory properties. []

1-Benzyl-4-[5-(3'-methyl-2',4'-dioxospiro[fluorene-9,5'-imidazolidin]-1'-yl)pentyl]piperazine-1,4-diium dichloride 0.613-hydrate

Compound Description: This compound is a salt form of a piperazine derivative of 3-methyl-5-spirofluorenehydantoin, investigated for its potential as a P-gp inhibitor. [] Its crystal structure reveals a doubly protonated cation. []

1-Benzyl-3-methyl-piperidone

Compound Description: This compound serves as a precursor in the synthesis of 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a potent calcium antagonist. [, ]

Relevance: This compound is closely related to 1-Benzyl-3-methyl-piperazine monofumarate as both share a nearly identical structure. The key difference lies in the presence of a piperidine ring (with a single nitrogen atom) in this compound compared to the piperazine ring (containing two nitrogen atoms) in the target compound. []

1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

Compound Description: HJZ-12 is a potent and selective α1D/1A antagonist derived from naftopidil. [] It demonstrates a high selectivity for both α1D and α1A-adrenergic receptors. [] In vivo studies reveal its efficacy in preventing prostate hyperplasia progression in rats, surpassing the efficacy of naftopidil. [] Notably, HJZ-12 exhibits α1-independent apoptotic induction in human BPH-1 cells. []

Relevance: HJZ-12 exhibits structural similarity to 1-Benzyl-3-methyl-piperazine monofumarate by incorporating a 1-benzylpiperazine moiety within its structure. []

1,4-Dialkyl- and 1,4-dibenzyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines

Compound Description: This series of compounds, particularly 1,4-diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (41a, PMS 847, S-22068) and 1,4-diisobutyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (41b, PMS 889, S-22575), demonstrated significant antidiabetic activity in a rat model of type II diabetes. [] They showed potent glucose tolerance improvement without causing hypoglycemia or other adverse effects. []

Relevance: This class of compounds and 1-Benzyl-3-methyl-piperazine monofumarate both contain a piperazine ring as a core structural element. [] The primary differences arise from the substitution patterns on the piperazine nitrogen atoms in this series, lacking the benzyl and methyl groups present in the target compound. []

Overview

1-Benzyl-3-methyl-piperazine monofumarate is a chemical compound belonging to the piperazine family, characterized by a six-membered ring containing two nitrogen atoms. This compound features a benzyl group and a methyl group attached to the piperazine ring, along with a fumarate moiety. It is primarily utilized in scientific research due to its unique chemical properties and potential applications in medicinal chemistry.

Source

The compound can be synthesized from readily available precursors such as benzyl chloride and 3-methylpiperazine, followed by the reaction with fumaric acid to form the fumarate salt. Various synthetic methods are documented in chemical literature, detailing both laboratory and industrial production techniques .

Classification

1-Benzyl-3-methyl-piperazine monofumarate is classified under the category of piperazine derivatives. Piperazines are known for their diverse pharmacological activities, including effects on the central nervous system and potential applications as therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-3-methyl-piperazine monofumarate typically involves a multi-step process:

  1. Formation of 1-benzyl-3-methyl-piperazine:
    • The reaction begins with benzyl chloride reacting with 3-methylpiperazine in the presence of a base such as sodium hydroxide or potassium carbonate.
    • This step leads to the formation of 1-benzyl-3-methyl-piperazine through nucleophilic substitution.
  2. Formation of Monofumarate Salt:
    • The resulting piperazine is then reacted with fumaric acid to yield the monofumarate salt.
    • This step may involve neutralization and crystallization processes to purify the final product .

Technical Details

In industrial settings, large-scale synthesis may include controlled conditions for temperature and pressure, along with purification steps such as recrystallization to enhance yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-3-methyl-piperazine monofumarate consists of:

  • Piperazine Ring: A six-membered heterocyclic structure containing two nitrogen atoms.
  • Benzyl Group: A phenyl group attached to a methylene (-CH2-) bridge.
  • Methyl Group: A methyl (-CH3) group attached to one of the nitrogen atoms in the piperazine ring.
  • Fumarate Moiety: Derived from fumaric acid, contributing to its salt form.

Data

  • Chemical Formula: C_{12}H_{18}N_{2}C_{4}H_{4}O_{4}
  • Molecular Weight: Approximately 234.29 g/mol
  • InChI Key: CYIVWNBHIITDIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-methyl-piperazine monofumarate can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The benzyl group can be substituted with various functional groups under appropriate conditions .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide (in acidic medium), potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base .
Mechanism of Action

The mechanism of action for 1-benzyl-3-methyl-piperazine monofumarate involves its interaction with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to pharmacological effects. The exact pathways depend on the context of its application, which may include neuropharmacological effects or other therapeutic actions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents.
  • Toxicity: Classified as an acute toxic compound; appropriate safety measures should be taken during handling .
Applications

1-Benzyl-3-methyl-piperazine monofumarate finds applications primarily in scientific research, particularly in fields related to medicinal chemistry. Its unique structural features make it a candidate for developing new pharmacological agents targeting various biological pathways. Additionally, it may serve as an intermediate in synthesizing more complex organic compounds or pharmaceuticals .

This compound's versatility underscores its potential utility in advancing therapeutic strategies and understanding biochemical mechanisms at play within living organisms.

Synthesis Methodologies and Optimization Strategies

Alkylation and Functional Group Introduction in Piperazine Derivatives

The core synthesis of 1-benzyl-3-methylpiperazine initiates with selective N-alkylation of the piperazine scaffold. Industrially, this involves reacting 3-methylpiperazine with benzyl chloride under alkaline conditions (e.g., NaOH/K₂CO₃) at 80–100°C, yielding the tertiary amine product with 75–85% efficiency [2] [7]. Solvent selection critically influences regioselectivity: polar aprotic solvents like N,N-dimethylformamide (DMF) suppress dialkylated byproducts by enhancing nucleophilic discrimination between the piperazine nitrogens [4] [8]. Catalytic agents further optimize this step; amine salts (e.g., triethylamine hydrochloride) accelerate benzylation by 40% while minimizing oligomerization [7]. Post-reaction, unreacted piperazine is recovered as piperazine dihydrochloride monohydrate via ethanol washing, achieving >97% recovery for reuse [8].

Table 1: Alkylation Optimization Parameters for 1-Benzyl-3-methylpiperazine Synthesis

ParameterSuboptimal ConditionsOptimized ConditionsImpact on Yield/Purity
SolventEthanolDMFPurity ↑ 25% (dialkylated impurity <2%)
Temperature25–60°C80–100°CReaction time ↓ 70% (2h vs. 8h)
CatalystNoneTriethylamine HCl (5 mol%)Yield ↑ 40% (85% vs. 45%)
BaseNoneNaOH (2.0 equiv)Benzyl chloride conversion >99%

Recent advances employ transition-metal-free coupling using lithium hexamethyldisilazide (LiHMDS), which facilitates arylpiperazine bond formation without palladium residues, streamlining purification [4].

Fumarate Salt Formation: Stoichiometric and Solvent Optimization

Conversion of the free base to the monofumarate salt requires precise 1:1 stoichiometry between 1-benzyl-3-methylpiperazine and fumaric acid to avoid diacid adducts or residual base [2] [9]. Solvent polarity governs crystal morphology: ethanol/water (1:1 v/v) maximizes yield (90–95%) by balancing solubility and ionic dissociation, while pure ethanol or acetonitrile induces rapid precipitation with included solvents [2] [9]. Recrystallization from hot methanol generates a thermodynamically stable polymorph with >98% purity, verified via powder X-ray diffraction (PXRD) [2]. The process adheres to the equilibrium:

$$\text{C}{12}\text{H}{18}\text{N}{2} + \text{C}4\text{H}4\text{O}4 \rightleftharpoons \text{C}{12}\text{H}{18}\text{N}2 \cdot \text{C}4\text{H}4\text{O}4$$

Table 2: Solvent Systems for Fumarate Salt Crystallization

Solvent SystemTemperature RegimeYield (%)Purity (%)Crystal Characteristics
Ethanol/water (1:1)0–5°C cooling ramp90–95>98Needles, low agglomeration
MethanolReflux to 25°C85–8899.5Prisms, high density
Acetonitrile25°C anti-solvent addn.75–8097Fine powder, electrostatic

Purification includes countercurrent washing with cold ethyl acetate to remove excess fumaric acid, ensuring pharma-grade purity [9].

Industrial-Scale Production: Continuous Flow Reactors vs. Batch Processes

Industrial synthesis prioritizes continuous flow technology over batch reactors for enhanced mass/heat transfer. In flow systems (residence time: 10–15 min), benzyl chloride alkylation achieves 95% conversion at 100°C with a 5-min contact time, reducing di-benzyl impurities to <0.5% [2]. Fumarate salification in flow employs static mixers for instantaneous acid-base reaction, followed by segmented crystallization, yielding 30% higher space-time yield than batch [2].

Batch processing remains viable for low-volume campaigns. Key upgrades include:

  • Jacketed reactors with helical agitators for uniform slurry suspension during salt formation.
  • Temperature-controlled crystallization (ΔT = 2°C/min) to prevent oiling out [7].
  • In-line PAT (Process Analytical Technology) via FTIR monitors fumarate protonation state, enabling real-time pH adjustment [9].

Table 3: Industrial Process Comparison for 1-Benzyl-3-methyl-piperazine Monofumarate

ParameterBatch ProcessContinuous Flow ProcessAdvantage
Cycle time12–24 h2–3 hThroughput ↑ 400%
Byproduct formationDialkylated piperazine (3–5%)Dialkylated piperazine (<0.5%)Purity ↑ 90%
Energy consumption15 kWh/kg8 kWh/kgCost ↓ 45%
Scale flexibility10–1000 LMicroreactor to 20 t/yearCampaign adaptability

Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives

Though 1-benzyl-3-methylpiperazine lacks chiral centers, its C3-methyl group enables enantioselective applications. Chiral resolution of racemic precursors uses diastereomeric salt formation with (D)- or (L)-tartaric acid, achieving 99% ee after recrystallization [6] [9]. For de novo asymmetric synthesis, two strategies dominate:

  • Chiral auxiliary-mediated alkylation: 3-(R)-Phenethylpiperazine derivatives undergo benzylation with 90% diastereoselectivity, followed by auxiliary cleavage [6].
  • Catalytic asymmetric enolate functionalization: Phase-transfer catalysts (e.g., cinchonidinium salts) direct C3-methyl benzylation toward R- or S-isomers (85% ee) [4].

Kinetic resolution via lipase-catalyzed hydrolysis of ester intermediates (e.g., 1-benzyl-3-carbomethoxypiperazine) achieves 50% conversion with >98% ee for the unreacted enantiomer [4]. Future directions include enzymatic transamination to install chiral amines at C2/C5 positions [6].

Properties

CAS Number

290313-44-9

Product Name

1-Benzyl-3-methyl-piperazine monofumarate

IUPAC Name

1-benzyl-3-methylpiperazine;but-2-enedioic acid

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

InChI

InChI=1S/C12H18N2.C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

CYIVWNBHIITDIQ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.